1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one
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Overview
Description
1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique structure, which includes a piperazine ring and a phenothiazine core, making it a subject of interest in various scientific research areas.
Preparation Methods
The synthesis of 1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one involves multiple steps, typically starting with the preparation of the phenothiazine core. The piperazine ring is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents under appropriate conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in its potential antipsychotic effects. Additionally, it may interact with other pathways, such as those involving serotonin and norepinephrine .
Comparison with Similar Compounds
1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but differs in its side chain structure.
Perphenazine: Another antipsychotic agent, perphenazine, has a different substitution pattern on the phenothiazine ring.
Trifluoperazine: This compound also shares the phenothiazine core but has distinct pharmacological properties due to its trifluoromethyl group
Properties
CAS No. |
89929-18-0 |
---|---|
Molecular Formula |
C23H29N3OS |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-[10-(3-piperazin-1-ylpropyl)phenothiazin-3-yl]butan-1-one |
InChI |
InChI=1S/C23H29N3OS/c1-2-6-21(27)18-9-10-20-23(17-18)28-22-8-4-3-7-19(22)26(20)14-5-13-25-15-11-24-12-16-25/h3-4,7-10,17,24H,2,5-6,11-16H2,1H3 |
InChI Key |
HHRSWJBQJDADMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCNCC4 |
Origin of Product |
United States |
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